4-Methylpentane-1,4-diol

説明

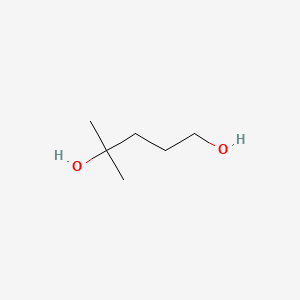

4-Methylpentane-1,4-diol (CAS 1462-10-8) is a branched diol with the molecular formula C₆H₁₄O₂ and a molecular weight of 118.17 g/mol . It is commercially available as a colorless liquid with a purity of 95%, priced at ¥2834.00 per 1g . The compound features hydroxyl groups at the 1 and 4 positions of a pentane backbone with a methyl substituent at the 4th carbon, influencing its solubility, reactivity, and applications in organic synthesis.

特性

IUPAC Name |

4-methylpentane-1,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-6(2,8)4-3-5-7/h7-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIVWDGLCRYQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450712 | |

| Record name | 4-methylpentane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-10-8 | |

| Record name | 4-methylpentane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpentane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 4-Methylpentane-1,4-diol can be synthesized through various methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method is the dihydroxylation of alkenes, which can be achieved using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of diacetone alcohol. This process requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under high pressure and temperature to ensure complete hydrogenation .

化学反応の分析

Types of Reactions: 4-Methylpentane-1,4-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.

Reduction: The compound can be reduced further to form alkanes.

Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

Oxidation: Aldehydes or ketones.

Reduction: Alkanes.

Substitution: Alkyl halides.

科学的研究の応用

Chemical Applications

Building Block in Organic Synthesis

4-Methylpentane-1,4-diol is widely utilized as a building block in organic synthesis. It serves as a precursor for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its structure allows for functionalization, making it a valuable intermediate in various chemical reactions.

Reagent in Chemical Reactions

In chemical laboratories, this compound acts as a reagent in reactions such as oxidation and reduction processes. It can participate in forming various derivatives through substitution reactions, facilitating the development of new chemical entities.

Biological Applications

Precursor for Biologically Active Molecules

In biological research, this compound is investigated for its role as a precursor in synthesizing biologically active compounds. Its hydroxyl groups enable interactions with enzymes and receptors, potentially modulating biochemical pathways.

Potential Therapeutic Uses

Research has indicated that derivatives of this compound may exhibit therapeutic properties. For instance, studies are exploring its use in drug synthesis due to its ability to form stable linkages with active pharmaceutical ingredients.

Industrial Applications

Production of Polymers and Resins

In the industrial sector, this compound is employed in producing polymers and resins. It is particularly useful in creating plasticizers that enhance the flexibility and durability of plastic materials.

Use in Coatings and Adhesives

This compound also finds applications in coatings and adhesives. Its properties contribute to the formulation of thermosensitive adhesives that can maintain performance under varying temperature conditions.

Case Study 1: Synthesis of Biologically Active Compounds

A study published in Chemical Reviews highlighted the synthesis of novel compounds using this compound as a starting material. Researchers demonstrated how this compound could be transformed into various derivatives with potential biological activity against specific targets.

Case Study 2: Industrial Application in Polymer Production

An industrial case study focused on the use of this compound in creating high-performance polymers. The study illustrated how incorporating this compound improved the mechanical properties of the final products, making them suitable for demanding applications.

作用機序

The mechanism of action of 4-Methylpentane-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. This interaction can affect enzymatic activities, protein folding, and other biochemical processes .

類似化合物との比較

Comparison with Structurally Similar Diols

Molecular and Physical Properties

The following table compares key properties of 4-Methylpentane-1,4-diol with analogous diols:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical State | Purity/Appearance | Key Distinctions |

|---|---|---|---|---|---|---|

| This compound | 1462-10-8 | C₆H₁₄O₂ | 118.17 | Liquid | 95% | Branched structure, 1,4-diol |

| Pentane-1,5-diol | 111-29-5 | C₅H₁₂O₂ | 104.15 | Liquid | N/A | Linear 1,5-diol; lower MW |

| 4-Methylpent-2-yne-1,4-diol | 10605-66-0 | C₆H₁₀O₂ | 114.14 | Yellow oil | 95% | Alkyne group at C2; unsaturated |

| 3-Methyl-1,5-pentanediol | Not provided | C₆H₁₄O₂ | ~118.17 | Likely liquid | N/A | Hydroxyl groups at 1,5 positions |

Notes:

- This compound and 3-Methyl-1,5-pentanediol share the same molecular formula but differ in hydroxyl positioning, affecting hydrogen bonding and solubility .

- Pentane-1,5-diol (linear, 1,5-diol) has a lower molecular weight and may exhibit higher hydrophilicity due to greater spacing between hydroxyl groups .

- 4-Methylpent-2-yne-1,4-diol contains a triple bond (C≡C) at C2, reducing hydrogen count and increasing reactivity in alkyne-specific reactions (e.g., click chemistry) .

This compound

- Reactivity : The 1,4-diol structure allows participation in cyclization reactions, esterifications, and as a precursor for polyurethane synthesis.

- Applications : Used in specialty chemical synthesis and as a solvent intermediate .

Pentane-1,5-diol

- Reactivity : Linear diols like this are often employed in polymer production (e.g., polyesters) due to their flexibility.

- Safety : Requires careful handling; inhalation or skin contact necessitates medical consultation .

4-Methylpent-2-yne-1,4-diol

- Reactivity : The alkyne group enables Huisgen cycloaddition (click chemistry) for pharmaceutical and material science applications.

- Applications: Potential use in synthesizing bioactive molecules or functionalized polymers .

生物活性

4-Methylpentane-1,4-diol (MPD) is a diol compound with the molecular formula . It is characterized by two hydroxyl (-OH) groups located at the 1 and 4 positions of the pentane chain. This structural feature endows it with various biological activities, making it a subject of interest in medicinal chemistry and industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins. The presence of hydroxyl groups allows for hydrogen bonding, which can influence enzyme activity and receptor interactions. Such interactions can lead to physiological effects that are significant for therapeutic applications.

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have shown that MPD has potential antimicrobial properties, inhibiting the growth of certain bacteria and fungi.

- Solvent Properties : Due to its polar nature, MPD is used as a solvent in various pharmaceutical formulations, enhancing the solubility and bioavailability of active compounds.

- Cryoprotective Agent : MPD is utilized in cryopreservation techniques due to its ability to protect biological samples from damage during freezing.

Toxicity and Safety

While this compound is generally regarded as safe for use in various applications, toxicity studies are essential to determine its safety profile. The compound's safety data indicate low toxicity levels when used appropriately. However, further studies are needed to establish comprehensive safety guidelines.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds is beneficial. The following table summarizes key features:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Two hydroxyl groups | Antimicrobial, solvent properties |

| 1,4-Pentanediol | Similar structure without methyl group | Used as a plasticizer and solvent |

| 2-Methyl-2-butanol | Tertiary alcohol | Solvent in organic reactions |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a significant reduction in bacterial counts when treated with MPD at concentrations above 0.5% . This suggests potential applications in preserving food products or formulating antimicrobial agents.

Case Study 2: Cryopreservation Applications

In a research study focusing on cryopreservation techniques, MPD was tested as a cryoprotectant for human stem cells. The results demonstrated that MPD effectively maintained cell viability post-thawing compared to control groups without cryoprotectants . This highlights its potential use in regenerative medicine.

Research Findings Summary

Recent findings have reinforced the importance of this compound in various fields:

- Pharmaceutical Formulations : Its role as a solvent enhances drug solubility and stability .

- Biological Research : MPD's interaction with cellular membranes may provide insights into drug delivery systems .

- Industrial Applications : Its properties make it suitable for use in cosmetics and personal care products due to its moisturizing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。